4-Ethoxy-2-fluorobenzoyl chloride is a chemical compound that belongs to the class of acyl chlorides, specifically derived from fluorobenzoyl and ethoxy groups. It is characterized by the presence of an ethoxy group attached to a fluorobenzoyl moiety, making it significant in organic synthesis and pharmaceutical applications. The compound is typically utilized as an intermediate in the synthesis of various organic compounds due to its reactive acyl chloride functionality.
The compound can be synthesized through several methods, primarily involving the chlorination of fluorinated aromatic compounds followed by acylation reactions. Its molecular formula is , and it has a molecular weight of approximately 188.62 g/mol. The InChI key for 4-Ethoxy-2-fluorobenzoyl chloride is XQZCAGVQZLZVFI-UHFFFAOYSA-N
.
4-Ethoxy-2-fluorobenzoyl chloride is classified under:
The synthesis of 4-Ethoxy-2-fluorobenzoyl chloride can be achieved through various methodologies. A common approach involves the following steps:
The reaction conditions must be carefully controlled to avoid over-chlorination or degradation of sensitive functional groups. Typically, reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent moisture interference.
The molecular structure of 4-Ethoxy-2-fluorobenzoyl chloride features:
The structural formula can be represented as follows:
InChI=1S/C9H8ClF/c1-2-12-9(11)8-6(10)4-3-5(8)7/h3-4H,2H2,1H3
4-Ethoxy-2-fluorobenzoyl chloride participates in several important chemical reactions:
The reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the ethoxy and fluorine substituents, enhancing its electrophilicity.
The mechanism by which 4-Ethoxy-2-fluorobenzoyl chloride reacts typically involves:
Kinetic studies suggest that reaction rates are influenced by solvent polarity and temperature, with polar aprotic solvents generally favoring higher reaction rates due to better stabilization of transition states.
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity post-synthesis .
4-Ethoxy-2-fluorobenzoyl chloride finds applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: